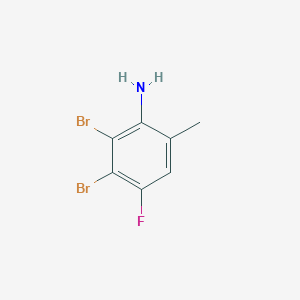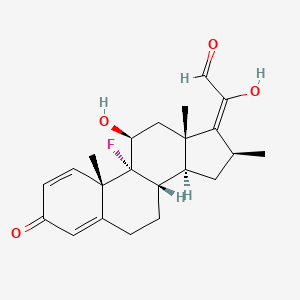
2-Iodo-5-chloroisonicotinic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5-chloroisonicotinic acid methyl ester is an organic compound with the molecular formula C7H5ClINO2 It is a derivative of isonicotinic acid, featuring both iodine and chlorine substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-chloroisonicotinic acid methyl ester typically involves the iodination and chlorination of isonicotinic acid methyl ester. The process can be summarized as follows:
Iodination: Isonicotinic acid methyl ester is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 2-position.
Chlorination: The iodinated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-5-chloroisonicotinic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the halogen atoms are replaced by nucleophiles.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the aromatic ring with another aromatic or aliphatic group.
Aplicaciones Científicas De Investigación
2-Iodo-5-chloroisonicotinic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, including as an intermediate in drug synthesis, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-5-chloroisonicotinic acid methyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its halogen atoms, which can form halogen bonds with biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodoisonicotinic Acid Methyl Ester: Lacks the chlorine substituent, which may affect its reactivity and applications.
5-Chloroisonicotinic Acid Methyl Ester:
Isonicotinic Acid Methyl Ester: The parent compound without halogen substituents, used as a starting material for various derivatives.
Uniqueness
2-Iodo-5-chloroisonicotinic acid methyl ester is unique due to the presence of both iodine and chlorine substituents, which can enhance its reactivity and provide distinct chemical properties compared to its analogs. This dual substitution pattern can make it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Propiedades
Fórmula molecular |
C7H5ClINO2 |
|---|---|
Peso molecular |
297.48 g/mol |
Nombre IUPAC |
methyl 5-chloro-2-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C7H5ClINO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 |
Clave InChI |
GGADLJQFFKAIHC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC=C1Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
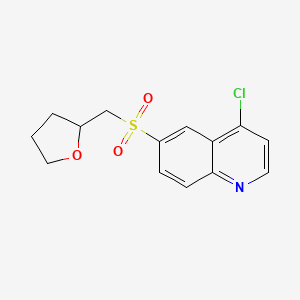
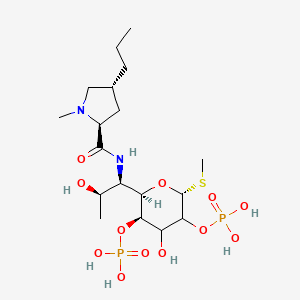
![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
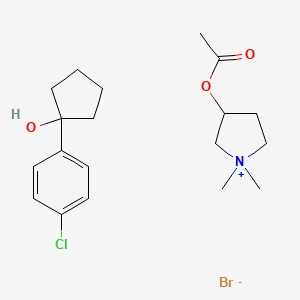
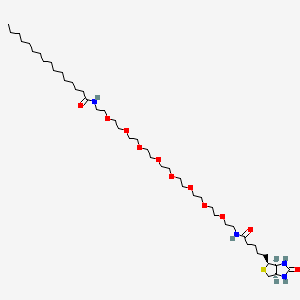
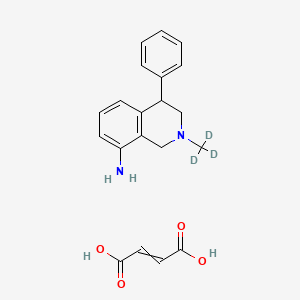
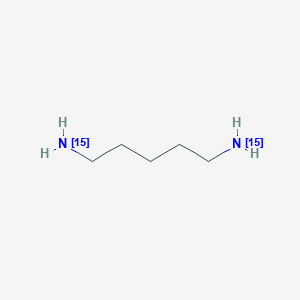
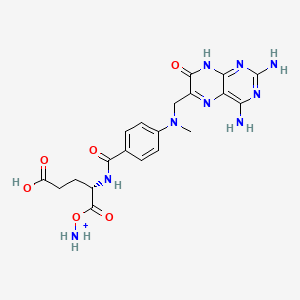
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)
